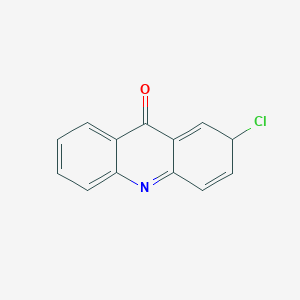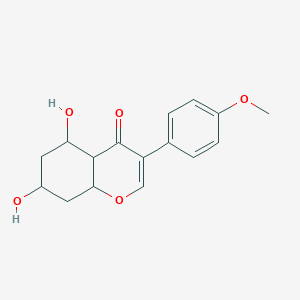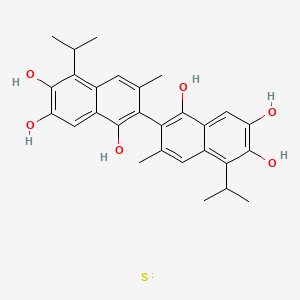
CID 137699316
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Apogossypol is a synthetic derivative of gossypol, a naturally occurring polyphenolic compound found in cotton plants. It is known for its potential therapeutic applications, particularly in the field of cancer research. (S)-Apogossypol has been studied for its ability to inhibit anti-apoptotic proteins, making it a promising candidate for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Apogossypol typically involves multiple steps, starting from gossypol. One common method includes the selective reduction of gossypol to produce (S)-Apogossypol. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of (S)-Apogossypol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Apogossypol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify its structure.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-Apogossypol, such as quinones, reduced forms, and substituted analogs, which can have different biological activities.
Scientific Research Applications
(S)-Apogossypol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study polyphenolic chemistry and reaction mechanisms.
Biology: It serves as a tool to investigate the role of anti-apoptotic proteins in cell death and survival.
Medicine: Its potential as an anti-cancer agent is being explored, particularly for its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new therapeutic agents and as a reference compound in quality control processes.
Mechanism of Action
(S)-Apogossypol exerts its effects primarily by inhibiting anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). By binding to these proteins, (S)-Apogossypol disrupts their function, leading to the activation of apoptotic pathways and subsequent cell death. This mechanism makes it a promising candidate for cancer therapy, as it can selectively induce apoptosis in cancer cells while sparing normal cells.
Comparison with Similar Compounds
Similar Compounds
Gossypol: The parent compound from which (S)-Apogossypol is derived. It has similar anti-cancer properties but with higher toxicity.
®-Apogossypol: The enantiomer of (S)-Apogossypol, which may have different biological activities and potency.
BH3 mimetics: A class of compounds that also target Bcl-2 family proteins, such as ABT-737 and ABT-263.
Uniqueness
(S)-Apogossypol is unique due to its selective inhibition of anti-apoptotic proteins and its reduced toxicity compared to gossypol. Its enantiomeric purity also contributes to its distinct biological activity, making it a valuable compound for research and therapeutic development.
Properties
Molecular Formula |
C28H30O6S |
|---|---|
Molecular Weight |
494.6 g/mol |
InChI |
InChI=1S/C28H30O6.S/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4;/h7-12,29-34H,1-6H3; |
InChI Key |
MZJBJLKBHBWVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C.[S] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



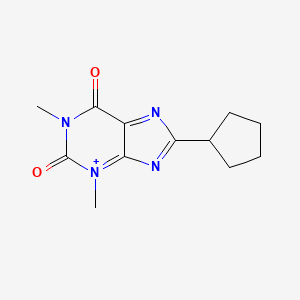
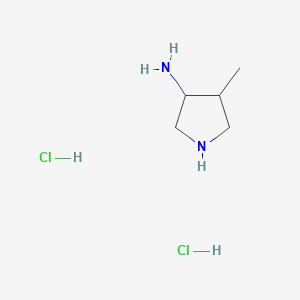
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-methyl-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylindole-4-carboxamide](/img/structure/B12356515.png)
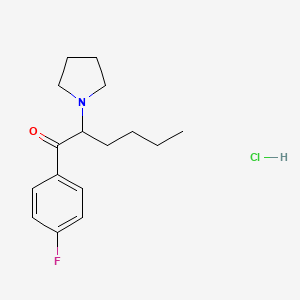
![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)

![[(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)pentyl] butanoate](/img/structure/B12356532.png)
![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)

